2-(2-(Trifluoromethoxy)naphthalen-1-yl)acetonitrile
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Overview
Description
2-(2-(Trifluoromethoxy)naphthalen-1-yl)acetonitrile: is an organic compound that belongs to the class of naphthylacetonitriles It is characterized by the presence of a trifluoromethoxy group attached to the naphthalene ring, which significantly influences its chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Trifluoromethoxy)naphthalen-1-yl)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives and trifluoromethoxy-containing reagents.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent any side reactions. Common solvents used include dimethylformamide (DMF) and dichloromethane (DCM).
Catalysts and Reagents: Sodium hydride (NaH) is often used as a base to deprotonate the starting material, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Trifluoromethoxy)naphthalen-1-yl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthylacetonitrile derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the trifluoromethoxy group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthylacetic acid derivatives, while reduction can produce naphthylmethylamines.
Scientific Research Applications
2-(2-(Trifluoromethoxy)naphthalen-1-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-(Trifluoromethoxy)naphthalen-1-yl)acetonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, influenced by the presence of the trifluoromethoxy group, which can affect the compound’s electronic properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-(Naphthalen-1-yl)acetonitrile: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
2-(2-Methoxynaphthalen-1-yl)acetonitrile: Contains a methoxy group instead of a trifluoromethoxy group, leading to variations in electronic effects and reactivity.
Uniqueness
The presence of the trifluoromethoxy group in 2-(2-(Trifluoromethoxy)naphthalen-1-yl)acetonitrile imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H8F3NO |
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Molecular Weight |
251.20 g/mol |
IUPAC Name |
2-[2-(trifluoromethoxy)naphthalen-1-yl]acetonitrile |
InChI |
InChI=1S/C13H8F3NO/c14-13(15,16)18-12-6-5-9-3-1-2-4-10(9)11(12)7-8-17/h1-6H,7H2 |
InChI Key |
BTKIFMWUVBSKDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CC#N)OC(F)(F)F |
Origin of Product |
United States |
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